molecular formula C17H12N4O2S B2692384 6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 920814-59-1

6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2692384
CAS No.: 920814-59-1
M. Wt: 336.37
InChI Key: FXFVPHZZKFYNNG-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that features a pyrazolo[3,4-b]pyridine core with substituents including a pyridin-3-yl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridin-3-yl and thiophen-2-ylmethyl groups under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: It could be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • 1-(Thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • 6-(Pyridin-3-yl)-1-(benzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness: The presence of both the pyridin-3-yl and thiophen-2-ylmethyl groups in this compound sets it apart from similar compounds, potentially leading to unique chemical and biological properties.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.

Properties

IUPAC Name

6-pyridin-3-yl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(23)13-7-15(11-3-1-5-18-8-11)20-16-14(13)9-19-21(16)10-12-4-2-6-24-12/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFVPHZZKFYNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=NN3CC4=CC=CS4)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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